An In-depth Technical Guide to 5-Nitro-2-phenoxybenzaldehyde: Structure, Properties, and Synthetic Landscape
An In-depth Technical Guide to 5-Nitro-2-phenoxybenzaldehyde: Structure, Properties, and Synthetic Landscape
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Nitro-2-phenoxybenzaldehyde, a substituted aromatic aldehyde of interest in synthetic organic chemistry and drug discovery. While specific experimental data for this compound is not extensively documented in publicly available literature, this document synthesizes foundational chemical principles and data from closely related analogues to offer a robust profile. We will delve into its chemical structure, predicted physicochemical properties, plausible synthetic routes, and potential applications, with a focus on providing a strong authoritative grounding for researchers.
Core Molecular Identity
5-Nitro-2-phenoxybenzaldehyde is an organic compound featuring a benzaldehyde core substituted with a nitro group at the 5-position and a phenoxy group at the 2-position.
Chemical Structure:
Caption: Chemical structure of 5-Nitro-2-phenoxybenzaldehyde.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 5-Nitro-2-phenoxybenzaldehyde |
| CAS Number | 99847-09-3 |
| Molecular Formula | C13H9NO4 |
| Molecular Weight | 243.22 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)[O-] |
Physicochemical and Spectroscopic Profile
While experimentally determined data for 5-Nitro-2-phenoxybenzaldehyde are scarce, we can infer its properties based on its structural motifs and data from related isomers such as 2-Hydroxy-5-nitrobenzaldehyde and 5-Hydroxy-2-nitrobenzaldehyde.
Predicted Physicochemical Properties:
| Property | Predicted Value/State | Rationale/Comparison |
| Appearance | Pale yellow to yellow crystalline solid | Nitroaromatic compounds are often colored. The related 2-Hydroxy-5-nitrobenzaldehyde is a yellow crystalline solid. |
| Melting Point | Likely in the range of 80-120 °C | The melting point will be influenced by the crystal lattice packing. For comparison, 2-Nitrobenzaldehyde has a melting point of 42-44 °C, while the more substituted 2-Hydroxy-5-nitrobenzaldehyde melts at 123-125 °C. The phenoxy group may lead to a melting point within this range. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); sparingly soluble in water. | The aromatic structure suggests solubility in organic solvents, while the polarity introduced by the nitro and aldehyde groups might allow for slight aqueous solubility. |
| Stability | Stable under standard laboratory conditions. May be sensitive to strong light and strong oxidizing or reducing agents. | Aromatic nitro compounds can be reactive, particularly the nitro group which can be reduced.[1] The aldehyde group is also susceptible to oxidation. |
Anticipated Spectroscopic Data:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (7.0-9.0 ppm) and a characteristic singlet for the aldehydic proton (around 10.0 ppm). The protons on the benzaldehyde ring will exhibit splitting patterns influenced by the positions of the phenoxy and nitro groups. The protons of the phenoxy group will likely appear as a multiplet in the upfield aromatic region.
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¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the aldehyde at a significantly downfield chemical shift (around 190 ppm). The aromatic carbons will resonate in the 110-160 ppm range, with the carbons attached to the nitro and phenoxy groups showing characteristic shifts.
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Infrared (IR) Spectroscopy: Key vibrational bands are anticipated for the functional groups present:
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C=O (aldehyde): A strong absorption band around 1700-1710 cm⁻¹.
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N-O (nitro): Two strong absorption bands corresponding to asymmetric and symmetric stretching, typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
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C-O-C (ether): Stretching vibrations in the 1200-1250 cm⁻¹ region.
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Aromatic C=C: Several bands in the 1450-1600 cm⁻¹ region.
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Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 243. Fragmentation patterns would likely involve the loss of the nitro group (NO₂), the aldehyde group (CHO), and cleavage of the ether linkage.
Synthesis and Reactivity
Proposed Synthetic Pathway:
A plausible and efficient method for the synthesis of 5-Nitro-2-phenoxybenzaldehyde is through a nucleophilic aromatic substitution (SNAr) reaction.
Caption: Proposed synthesis of 5-Nitro-2-phenoxybenzaldehyde via SNAr.
Experimental Protocol (Hypothetical):
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Reaction Setup: To a solution of 2-chloro-5-nitrobenzaldehyde (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add phenol (1.1 eq.) and a weak base, for example, potassium carbonate (K₂CO₃) (2.0 eq.).
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Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product will precipitate out.
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Purification: Collect the precipitate by filtration, wash with water, and then purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 5-Nitro-2-phenoxybenzaldehyde.
Causality in Experimental Choices:
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Solvent: A polar aprotic solvent (DMF, DMSO) is chosen because it can solvate the cation of the base, leaving the anion more reactive, and it can stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.
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Base: A weak base like potassium carbonate is sufficient to deprotonate the phenol, forming the more nucleophilic phenoxide ion, without causing unwanted side reactions with the aldehyde functionality.
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Temperature: Elevated temperatures are typically required to overcome the activation energy for the SNAr reaction on an electron-deficient aromatic ring.
Reactivity Insights:
The chemical reactivity of 5-Nitro-2-phenoxybenzaldehyde is governed by its three functional groups:
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Aldehyde Group: This group is susceptible to nucleophilic attack and can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions (e.g., Knoevenagel, Wittig).
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Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.[2] The nitro group itself can be reduced to an amino group, which is a key transformation in the synthesis of many pharmaceutical compounds.
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Phenoxy Group: The ether linkage is generally stable but can be cleaved under harsh conditions (e.g., with strong acids like HBr).
Potential Applications in Drug Development
While specific biological activities of 5-Nitro-2-phenoxybenzaldehyde are not reported, its structural components are present in numerous biologically active molecules. This makes it a valuable scaffold for medicinal chemistry and drug discovery efforts.
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Building Block for Heterocyclic Synthesis: The aldehyde functionality is a versatile handle for constructing a variety of heterocyclic rings (e.g., quinolines, quinazolines, and benzodiazepines) through condensation reactions with appropriate binucleophiles. Many of these heterocyclic systems form the core of approved drugs.
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Precursor for Biologically Active Amines: Reduction of the nitro group to an amine would yield 5-amino-2-phenoxybenzaldehyde. This amino-substituted scaffold could then be further functionalized to generate libraries of compounds for screening against various biological targets.
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Antimicrobial and Anticancer Potential: Nitroaromatic compounds are known to exhibit a broad range of biological activities, including antimicrobial and anticancer effects.[3][4] The mechanism often involves the in-vivo reduction of the nitro group to generate reactive radical species that can induce cellular damage in pathogenic organisms or cancer cells.[3] The phenoxy group can also contribute to binding with biological targets through hydrophobic and π-stacking interactions.
Safety and Handling
Based on data for related nitrobenzaldehydes, 5-Nitro-2-phenoxybenzaldehyde should be handled with care in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn.[5] It is likely to be an irritant to the skin, eyes, and respiratory system.[5] Aromatic nitro compounds can be toxic and may have oxidizing properties.[1]
References
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of the 5‑Nitrosalicaldehyde Arylhydrazones as Anticancer (MCF‑7 and HCT116) Agents Targeting Inhibition of VEGFR‑2 and Cytokines (IL‑6 and TNF-α) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
